Diethyl 5-{[(E)-1-(2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-YL)methylidene]amino}-3-methyl-2,4-thiophenedicarboxylate
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Overview
Description
Diethyl 5-{[(E)-1-(2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-YL)methylidene]amino}-3-methyl-2,4-thiophenedicarboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-{[(E)-1-(2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-YL)methylidene]amino}-3-methyl-2,4-thiophenedicarboxylate typically involves multi-step organic reactions. The key steps may include:
- Formation of the thiophene ring.
- Introduction of the ester groups.
- Formation of the benzotetraoxacyclododecin moiety.
- Coupling of the benzotetraoxacyclododecin moiety with the thiophene ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the ester groups.
Reduction: Reduction reactions could target the ester groups or other functional groups within the molecule.
Substitution: Various substitution reactions could occur, particularly at the thiophene ring or the benzotetraoxacyclododecin moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Investigated for potential therapeutic properties.
Industry: Possible applications in materials science or as a specialty chemical.
Mechanism of Action
The mechanism of action of Diethyl 5-{[(E)-1-(2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-YL)methylidene]amino}-3-methyl-2,4-thiophenedicarboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological activity or chemical reactivity.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,4-thiophenedicarboxylate: A simpler analog without the benzotetraoxacyclododecin moiety.
Diethyl 3-methyl-2,4-thiophenedicarboxylate: Similar but lacks the benzotetraoxacyclododecin moiety.
Benzotetraoxacyclododecin derivatives: Compounds featuring the benzotetraoxacyclododecin moiety but with different substituents.
Uniqueness
The uniqueness of Diethyl 5-{[(E)-1-(2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-YL)methylidene]amino}-3-methyl-2,4-thiophenedicarboxylate lies in its combination of the thiophene ring with the benzotetraoxacyclododecin moiety, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C24H29NO8S |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
diethyl 3-methyl-5-[(E)-2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-ylmethylideneamino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C24H29NO8S/c1-4-30-23(26)20-16(3)21(24(27)31-5-2)34-22(20)25-15-17-6-7-18-19(14-17)33-13-11-29-9-8-28-10-12-32-18/h6-7,14-15H,4-5,8-13H2,1-3H3/b25-15+ |
InChI Key |
BONUNZPZFGRWAF-MFKUBSTISA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)/N=C/C2=CC3=C(C=C2)OCCOCCOCCO3 |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=CC2=CC3=C(C=C2)OCCOCCOCCO3 |
Origin of Product |
United States |
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